3-(Methylsulfinyl)-6-(methylthio)pyridazine is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of 188.27 g/mol. This compound features a pyridazine ring substituted with methylsulfinyl and methylthio groups, which may contribute to its biological activity. The compound is classified under the category of organosulfur compounds, specifically those containing heterocycles.
The synthesis of 3-(Methylsulfinyl)-6-(methylthio)pyridazine can be achieved through several methods, often involving multi-step reactions. One notable synthetic route involves the following steps:
These methods may vary in efficiency and yield, depending on reaction conditions such as temperature, solvent, and catalysts used. Further optimization may be required to enhance purity and yield.
The molecular structure of 3-(Methylsulfinyl)-6-(methylthio)pyridazine consists of a pyridazine core with two substituents:
CS(=O)N1C=CC=N1SC
InChI=1S/C6H8N2OS2/c1-7-5-3-4(9)8-6(5)10(2)11/h3-4H,1-2H3
3-(Methylsulfinyl)-6-(methylthio)pyridazine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-(Methylsulfinyl)-6-(methylthio)pyridazine is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. Given its structural similarity to other biologically active compounds, it is hypothesized that it could function as an inhibitor or modulator in biochemical pathways related to inflammation or pain management.
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins involved in inflammation . Further studies are necessary to confirm specific interactions and mechanisms for this compound.
3-(Methylsulfinyl)-6-(methylthio)pyridazine holds promise for various scientific applications:
Pyridazine (1,2-diazine) represents a privileged nitrogen heterocycle scaffold in drug design, characterized by a six-membered ring containing two adjacent nitrogen atoms. This distinctive arrangement confers unique electronic properties, including a high dipole moment (~4.22 D) and dual hydrogen-bonding capabilities, facilitating targeted molecular interactions [6] [7]. Historically, pyridazine derivatives were primarily explored as agricultural chemicals and vasodilators (e.g., hydralazine, approved 1953). However, significant evolution has occurred, with recent FDA approvals showcasing their therapeutic versatility: relugolix (2020, prostate cancer) and deucravacitinib (2022, psoriasis) exemplify modern applications targeting G-protein-coupled receptors and kinases, respectively [6] [7].
Table 1: Evolution of Key Pyridazine-Based Therapeutics
Drug (Approval Year) | Core Pyridazine Structure | Primary Therapeutic Target | Clinical Indication |
---|---|---|---|
Hydralazine (1953) | Phthalazine | Vasodilator | Hypertension |
Cinoxacin (1980) | Cinnolinone | DNA gyrase | Urinary tract infections |
Minaprine (1972, withdrawn) | 3-Aminopyridazine | Monoamine oxidase | Depression |
Relugolix (2020) | 3-Aminopyridazine | Gonadotropin-releasing hormone receptor | Prostate cancer |
Deucravacitinib (2022) | 3-Aminopyridazine | Tyrosine kinase 2 (TYK2) | Psoriasis |
Sulfur-based moieties—methylthio (-SCH₃), methylsulfinyl (-S(O)CH₃), and methylsulfonyl (-SO₂CH₃)—significantly modulate a molecule’s bioactivity profile. These groups impart distinct electronic and steric properties:
These functionalities enable precise pharmacophore tuning, impacting solubility, target engagement, and metabolic stability.
3-(Methylsulfinyl)-6-(methylthio)pyridazine (CAS# 40953-90-0, MW: 188.27, Formula: C₆H₈N₂OS₂) integrates a pyridazine core with two complementary sulfur functionalities. This combination creates a polar yet balanced scaffold (cLogP ~ -0.51) suitable for drug-like molecules [1] [7]. The methylsulfinyl group’s chiral center (at sulfur) offers potential for stereoselective interactions, while the electron-donating methylthio group at C6 modulates ring electronics. This structure occupies a strategic niche:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: